molecular formula C30H52N10O7 B1200592 (2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide CAS No. 107288-22-2

(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide

Cat. No. B1200592
CAS RN: 107288-22-2
M. Wt: 664.8 g/mol
InChI Key: FWMLZLXWSGWYGY-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide is a natural product found in Trichonephila clavata with data available.

Scientific Research Applications

Deferoxamine and Endoplasmic Reticulum Stress

Deferoxamine (DFA), a chelating agent, is utilized for removing excess iron from the body and reducing organ and tissue damage. A study by Youngbum Yoo et al. (2008) found that DFA enhances iron regulatory protein 1 (IRP1) expression and its endoplasmic reticulum (ER) membrane-binding activity, similar to what occurs in hypoxia, an ER stress, in cultured cells. The study suggests that DFA promotes ER stress through an ER signal pathway, highlighting its impact on cellular stress mechanisms (Youngbum Yoo, K. Lee, Seung-Whan Kim, Kisang Kwon, T. Goo, O. Kwon, 2008).

Asymmetric Syntheses and Derivatives

Research by A. Gaucher et al. (1994) explored the total asymmetric syntheses of (1S,2S)-norcoronamic acid and (1R,2R)- and (1S,2S)-coronamic acids. They studied the diastereoselective cyclization of 2-(N-benzylideneamino)-4-chlorobutyronitriles and highlighted the synthesis process's efficiency and selectivity. The study provides insights into the synthesis and potential applications of these compounds in various scientific fields (A. Gaucher, J. Ollivier, J. Marguerite, R. Paugam, J. Salaün, 1994).

Interaction of Diaminoimidazoles with Ethoxymethylene-Containing Compounds

The interaction of 1, 2-diaminoimidazole with ethoxymethylene-containing derivatives was studied by Dmitry, Yurievich, Vandyshev, et al. (2015). The research determined that these interactions lead to linearly linked products and further cyclization of linear intermediates presented challenges for individualizing derived substances. This study provides a foundational understanding of the chemical interactions and potential for developing new compounds (Dmitry, Yurievich, Vandyshev, Khidmet, Safarovich, Shikhaliyev, Andrey, Potapov, 2015).

properties

CAS RN

107288-22-2

Product Name

(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide

Molecular Formula

C30H52N10O7

Molecular Weight

664.8 g/mol

IUPAC Name

(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide

InChI

InChI=1S/C30H52N10O7/c31-22(7-6-15-39-30(33)34)28(46)37-14-5-4-11-35-16-10-26(44)36-12-2-1-3-13-38-29(47)23(19-25(32)43)40-27(45)17-20-8-9-21(41)18-24(20)42/h8-9,18,22-23,35,41-42H,1-7,10-17,19,31H2,(H2,32,43)(H,36,44)(H,37,46)(H,38,47)(H,40,45)(H4,33,34,39)/t22-,23-/m0/s1

InChI Key

FWMLZLXWSGWYGY-GOTSBHOMSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNC(=O)[C@H](CCCN=C(N)N)N

SMILES

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNC(=O)C(CCCN=C(N)N)N

Canonical SMILES

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNC(=O)C(CCCN=C(N)N)N

synonyms

NSTX-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
Reactant of Route 2
(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
Reactant of Route 3
(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
Reactant of Route 4
Reactant of Route 4
(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
Reactant of Route 5
Reactant of Route 5
(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
Reactant of Route 6
Reactant of Route 6
(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.